molecular formula C15H21NO3 B14705057 2-Cyclohexyl-3-(3,4-dimethoxyphenyl)oxaziridine CAS No. 23921-85-9

2-Cyclohexyl-3-(3,4-dimethoxyphenyl)oxaziridine

Cat. No.: B14705057
CAS No.: 23921-85-9
M. Wt: 263.33 g/mol
InChI Key: NCHHTSUZIJVLNF-UHFFFAOYSA-N
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Description

2-Cyclohexyl-3-(3,4-dimethoxyphenyl)oxaziridine is a compound belonging to the oxaziridine family, characterized by a three-membered heterocyclic ring containing oxygen, nitrogen, and carbon atoms. This compound is known for its high reactivity due to the strained three-membered ring and the relatively weak N-O bond . Oxaziridines, including this compound, are valuable in organic synthesis as oxygen and nitrogen transfer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-3-(3,4-dimethoxyphenyl)oxaziridine typically involves the oxidation of imines with peracids or the amination of carbonyls . The reaction conditions often include the use of mild oxidizing agents and controlled temperatures to ensure the formation of the oxaziridine ring without decomposition.

Industrial Production Methods

Industrial production methods for oxaziridines, including this compound, often involve large-scale oxidation processes using environmentally benign reagents. The production process is designed to maximize yield while minimizing waste and energy consumption .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Cyclohexyl-3-(3,4-dimethoxyphenyl)oxaziridine include other oxaziridines such as:

Uniqueness

This compound is unique due to its specific substituents, which influence its reactivity and selectivity in chemical reactions. The presence of the cyclohexyl and dimethoxyphenyl groups can enhance its stability and reactivity compared to other oxaziridines .

Properties

CAS No.

23921-85-9

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

2-cyclohexyl-3-(3,4-dimethoxyphenyl)oxaziridine

InChI

InChI=1S/C15H21NO3/c1-17-13-9-8-11(10-14(13)18-2)15-16(19-15)12-6-4-3-5-7-12/h8-10,12,15H,3-7H2,1-2H3

InChI Key

NCHHTSUZIJVLNF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2N(O2)C3CCCCC3)OC

Origin of Product

United States

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